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molecular formula C7H14F2N2 B8620410 4-Piperidinamine,1-ethyl-3,3-difluoro-

4-Piperidinamine,1-ethyl-3,3-difluoro-

Cat. No. B8620410
M. Wt: 164.20 g/mol
InChI Key: IRVJADXBGDXAPX-UHFFFAOYSA-N
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Patent
US08461328B2

Procedure details

A solution of 1-ethyl-3,3-difluoro-piperidin-4-one oxime (6.186 g, 34.72 mmol) in tetrahydrofuran (300 ml) was cooled to 0° C. over an ice bath and charged with 1M lithium tetrahydroaluminate in tetrahydrofuran (69.4 ml, 69.4 mmol) and left to stand overnight gradually warming to room temperature. The reaction was quenched with the addition of 1 N aqueous solution of sodium potassium tartrate (70 ml) and left to stir for an additional night. The white slurry was extracted twice with ethyl acetate (50 ml) and twice with dichloromethane (50 ml) and dried over sodium sulfate and concentrated under vacuum to yield 4.71 g 1-ethyl-3,3-difluoro-piperidin-4-ylamine (83%) LCMS (Method F): RT=0.14 min, m+H=179.0 1H NMR (400 MHz, D2O) δ 4.07-3.82 (m, 2H), 3.53 (s, 2H), 3.38 (q, J=7.3 Hz, 2H), 3.13 (s, 2H), 1.38 (t, J=7.3 Hz, 3H).
Name
1-ethyl-3,3-difluoro-piperidin-4-one oxime
Quantity
6.186 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
69.4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][C:6](=[N:9]O)[C:5]([F:12])([F:11])[CH2:4]1)[CH3:2].[AlH4-].[Li+]>O1CCCC1>[CH2:1]([N:3]1[CH2:8][CH2:7][CH:6]([NH2:9])[C:5]([F:12])([F:11])[CH2:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
1-ethyl-3,3-difluoro-piperidin-4-one oxime
Quantity
6.186 g
Type
reactant
Smiles
C(C)N1CC(C(CC1)=NO)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[AlH4-].[Li+]
Name
Quantity
69.4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for an additional night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with the addition of 1 N aqueous solution of sodium potassium tartrate (70 ml)
WAIT
Type
WAIT
Details
left
EXTRACTION
Type
EXTRACTION
Details
The white slurry was extracted twice with ethyl acetate (50 ml) and twice with dichloromethane (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1CC(C(CC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.71 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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